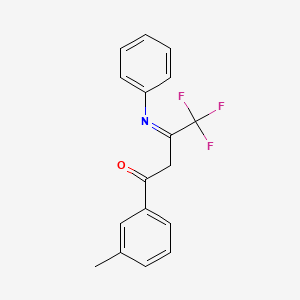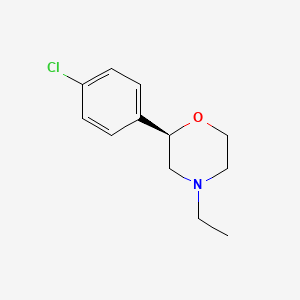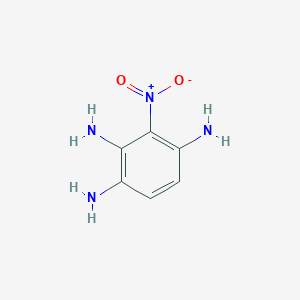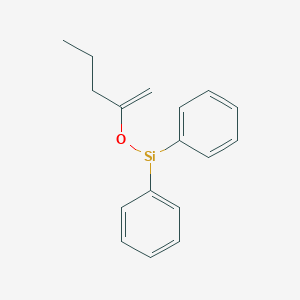
Diethyl(3-methylbutyl)alumane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(3-methylbutyl)alumane is an organoaluminum compound with the molecular formula C10H23Al. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often used as a catalyst or reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl(3-methylbutyl)alumane can be synthesized through the reaction of triethylaluminum with 3-methyl-1-butene. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Preparation of Triethylaluminum: Triethylaluminum is prepared by the reaction of aluminum with ethyl chloride in the presence of a catalyst.
Reaction with 3-Methyl-1-butene: Triethylaluminum is then reacted with 3-methyl-1-butene to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process is typically carried out in stainless steel reactors equipped with cooling systems to manage the exothermic nature of the reaction.
化学反应分析
Types of Reactions
Diethyl(3-methylbutyl)alumane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas or other reducing agents can be used.
Substitution: Halogenated compounds and other electrophiles are commonly used.
Major Products Formed
Oxidation: Aluminum oxides and organic by-products.
Reduction: Reduced organic compounds.
Substitution: Substituted organoaluminum compounds.
科学研究应用
Diethyl(3-methylbutyl)alumane has several applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of diethyl(3-methylbutyl)alumane involves its ability to form complexes with other molecules. It can act as a Lewis acid, accepting electron pairs from other compounds, which facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Triethylaluminum: Similar in structure but lacks the 3-methylbutyl group.
Diisobutylaluminum hydride: Another organoaluminum compound with different alkyl groups.
Diethylaluminum chloride: Contains a chloride group instead of the 3-methylbutyl group.
Uniqueness
Diethyl(3-methylbutyl)alumane is unique due to the presence of the 3-methylbutyl group, which imparts specific reactivity and properties. This makes it particularly useful in certain catalytic and synthetic applications where other organoaluminum compounds may not be as effective.
属性
CAS 编号 |
848724-42-5 |
|---|---|
分子式 |
C9H21Al |
分子量 |
156.24 g/mol |
IUPAC 名称 |
diethyl(3-methylbutyl)alumane |
InChI |
InChI=1S/C5H11.2C2H5.Al/c1-4-5(2)3;2*1-2;/h5H,1,4H2,2-3H3;2*1H2,2H3; |
InChI 键 |
CZCINNGQOQLOGH-UHFFFAOYSA-N |
规范 SMILES |
CC[Al](CC)CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane](/img/structure/B14192382.png)

![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)

![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)

![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)






